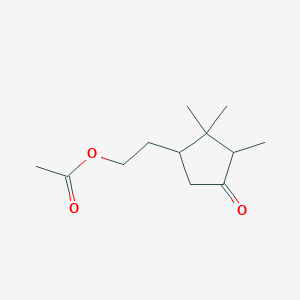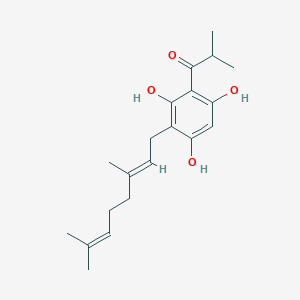
2-Geranyl-4-isobutyrylphloroglucinol
Vue d'ensemble
Description
2-Geranyl-4-isobutyrylphloroglucinol is a chemical compound with the molecular formula C20H28O4 and a molecular weight of 332.44 g/mol . It is found in the herbs of Eucalyptus robusta .
Synthesis Analysis
The synthesis of geraniol, a monoterpene alcohol, has been studied in Saccharomyces cerevisiae . The study showed that overexpressing ERG20 WW and strengthening the mevalonate pathway significantly improved geraniol production . Another study showed that the expression of CrGPPS gene in Yarrowia lipolytica increased linalool accumulation more efficiently than the ERG20F88W−N119W expression .Molecular Structure Analysis
The molecular structure of 2-Geranyl-4-isobutyrylphloroglucinol is characterized by its molecular weight of 332.434 and its chemical formula C20H28O4 .Physical And Chemical Properties Analysis
2-Geranyl-4-isobutyrylphloroglucinol is a powder . Its density is 1.1±0.1 g/cm3 and its boiling point is 491.6±45.0 °C at 760 mmHg .Applications De Recherche Scientifique
Cancer Research
“2-Geranyl-4-isobutyrylphloroglucinol” is a type of prenylated xanthone . Prenylated xanthones have been widely investigated for their promising cytotoxic activity . They exhibit good cytotoxicity against cancer cells, specifically breast, colon, and lung cancers . They have various actions against these cancers, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt and MAPK . They could potentially overcome drug resistance alone or combined with chemotherapeutic agents .
Drug Development
The compound has potential applications in drug development. It has been suggested that more comprehensive molecular investigations are required to establish their anticancer potential . Further studies are needed to elucidate prenylated xanthones’ pharmacokinetics and toxicity profiles to continue their progression through the drug development pipeline .
Industrial Applications
The compound has potential industrial applications. For example, geraniol, an acyclic monoterpene alcohol, is a primary constituent in the essential oils of plants such as geranium, lemongrass, and rose . The floral-like scent of geraniol has made it a popular constituent of flavor and fragrance products .
Biotechnology
In biotechnology, the compound can be used in engineered Escherichia coli for the production of geraniol . The low water solubility of geranyl acetate facilitated its partition into the organic phase of a two-phase system, relieving the cellular toxicity attributed to the build-up of geraniol in the aqueous phase .
Monoterpene Production
The compound has applications in monoterpene production. In a partially optimized system, this strain produced 4.8 g/L geranyl acetate (based on the aqueous volume) which, on a molar equivalent basis, represents the highest monoterpene titre achieved from microbial culture to date .
Increasing Product Specificity
The compound can be used to increase product specificity. Esterification of geraniol prevented bioconversion into other monoterpenoids, leading to a significant improvement in product specificity, with geranyl acetate being the sole product observed .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 2-Geranyl-4-isobutyrylphloroglucinol are currently unknown . .
Result of Action
Its unique properties make it a fascinating subject for further exploration.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Geranyl-4-isobutyrylphloroglucinol . For instance, storage conditions can affect its efficacy .
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDNBNXWWCEVMG-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Geranyl-4-isobutyrylphloroglucinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



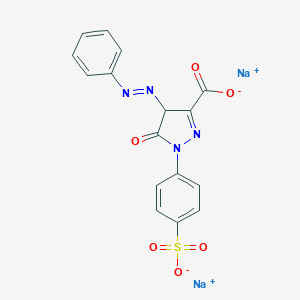

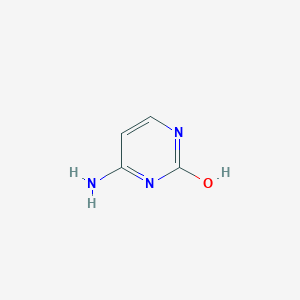
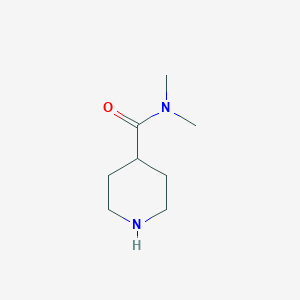
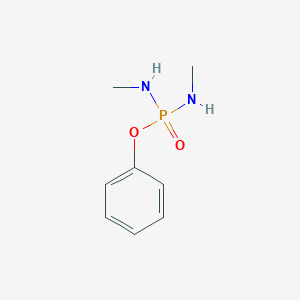
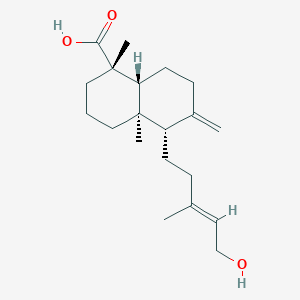
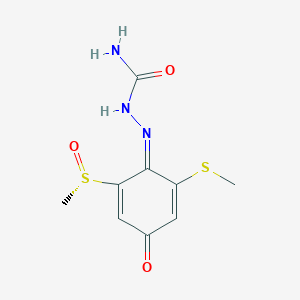
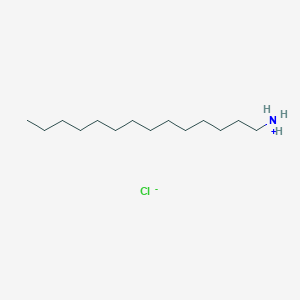



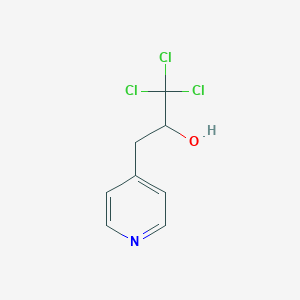
![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
